

An In-Depth Technical Guide to o-Dodecylphenol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *2-Dodecylphenol*

Cat. No.: *B1585192*

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Introduction

o-Dodecylphenol is an organic compound belonging to the alkylphenol family, characterized by a twelve-carbon alkyl chain (dodecyl group) attached to the ortho position of a phenol ring. Its chemical formula is C₁₈H₃₀O.[1][2][3][4] This specific substitution pattern distinguishes it from its meta- and para-isomers, conferring unique physicochemical properties that are critical for its various industrial and research applications.

For researchers, scientists, and drug development professionals, understanding the nuanced properties of o-dodecylphenol is crucial. Its amphiphilic nature—owing to the hydrophilic phenolic head and the long, hydrophobic alkyl tail—makes it a valuable surfactant and an important intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its core properties, synthesis, analytical characterization, and applications, grounded in established scientific principles.

Physicochemical Properties

The physical and chemical characteristics of o-dodecylphenol dictate its behavior in various systems and are fundamental to its application. These properties are a direct consequence of its molecular structure: the hydroxyl (-OH) group, the aromatic ring, and the long aliphatic side-chain.

Key Properties Overview:

- Appearance: At room temperature, o-dodecylphenol can range from a colorless to light yellow or orange liquid, and can also appear as a white powder or lump.
- Odor: It possesses a characteristic phenolic odor.[\[5\]](#)[\[6\]](#)
- Solubility: Due to its long hydrophobic dodecyl chain, o-dodecylphenol has very low solubility in water but is readily soluble in organic solvents such as aliphatic alcohols, ketones, esters, and hydrocarbons.[\[7\]](#)[\[8\]](#) This dual-solubility characteristic is key to its function as a surfactant.
- Reactivity: The compound exhibits reactivity typical of phenols. The hydroxyl group is weakly acidic and can be deprotonated by strong bases. The aromatic ring can undergo electrophilic substitution reactions, with the -OH and alkyl groups influencing the position of substitution.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of Dodecylphenol Isomers

Property	Value	Source(s)
CAS Number	5284-29-7 (for 2-dodecylphenol)	[1] [2] [3]
Molecular Formula	C ₁₈ H ₃₀ O	[1] [2] [3]
Molecular Weight	262.44 g/mol	[1] [3] [5]
Boiling Point	310-335 °C (for isomer mixture)	[5] [9] [10]
Melting Point	42.0 to 46.0 °C	
Density	~0.94 g/mL at 20-25 °C	[5] [9]
Flash Point	~163 °C (325 °F)	[5] [9]
Refractive Index	n _{20/D} ~1.503	[9]

Note: Some properties, like boiling point, are often reported for a mixture of dodecylphenol isomers, with the para-isomer being the most common commercially.[7]

Synthesis and Reactivity

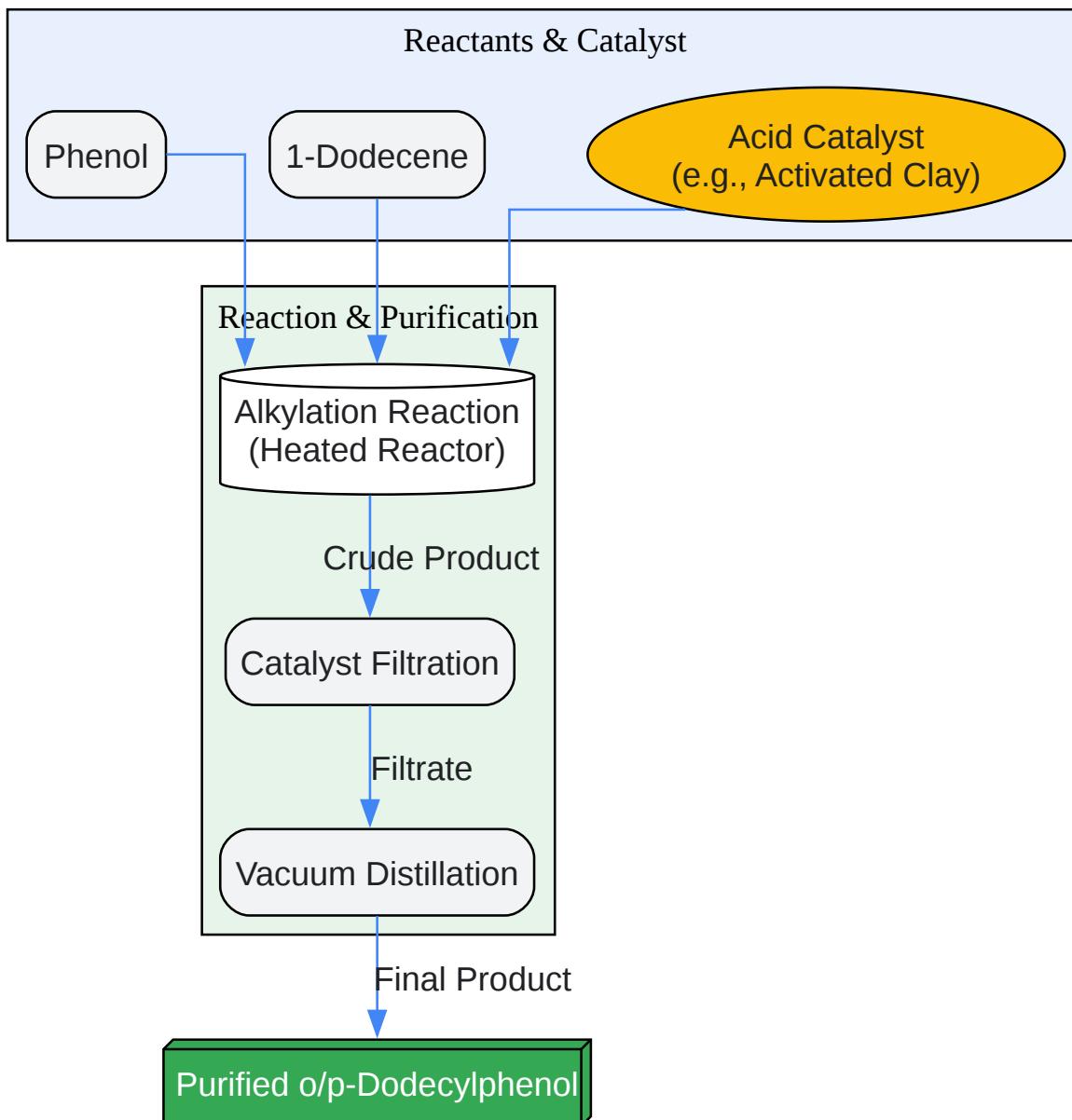
Synthesis Pathway: Friedel-Crafts Alkylation

The primary industrial synthesis of dodecylphenol is the Friedel-Crafts alkylation of phenol with an alkene, typically 1-dodecene. This reaction is a classic example of electrophilic aromatic substitution.

Causality of Experimental Choices:

- Reactants: Phenol is the aromatic substrate, and 1-dodecene serves as the source of the alkyl group.
- Catalyst: An acid catalyst is required to activate the alkene. Common catalysts include acidic ion-exchange resins, activated clay, or Lewis acids like aluminum chloride (AlCl_3).[11][12][13] The catalyst's role is to protonate the alkene, generating a secondary carbocation (dodecan-2-yl cation). This electrophile then attacks the electron-rich phenol ring.
- Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 90–135 °C) to ensure a sufficient reaction rate.[11][12] The choice of catalyst and temperature can influence the ratio of ortho- to para-isomers produced. The hydroxyl group of phenol is an ortho-, para-directing activator, leading primarily to substitution at these positions. Steric hindrance from the bulky dodecyl group often favors the formation of the para-isomer (p-dodecylphenol).

A simplified workflow for this synthesis is depicted below.



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Caption: Workflow for the synthesis of dodecylphenol via Friedel-Crafts alkylation.

Chemical Reactivity

The reactivity of o-dodecylphenol is governed by its functional groups:

- Phenolic Hydroxyl Group: This group is weakly acidic and can undergo reactions such as etherification, esterification, and ethoxylation. The latter is particularly important for producing

non-ionic surfactants (dodecylphenol ethoxylates).[\[14\]](#)

- Aromatic Ring: The ring is activated by both the hydroxyl and alkyl groups, making it susceptible to further electrophilic substitution (e.g., sulfonation, nitration). However, these reactions must be carefully controlled, as phenols can be sensitive to oxidation.

Analytical Methodologies

Accurate characterization of o-dodecylphenol is essential for quality control and research. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis for Purity Assessment

Gas Chromatography (GC) is the standard method for determining the purity of dodecylphenol and quantifying the ratio of different isomers.

Self-Validating GC Protocol:

- Sample Preparation: Accurately weigh ~50 mg of the dodecylphenol sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or isopropanol. For robust quantification, an internal standard (e.g., tetradecane) of known concentration should be added. The system validates itself by ensuring the internal standard's peak area is consistent across runs.
- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The FID is chosen for its excellent sensitivity to hydrocarbons.
- GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is ideal. This column separates compounds primarily based on their boiling points, effectively resolving phenol, o-dodecylphenol, and p-dodecylphenol.
- Instrument Conditions:
 - Injector Temperature: 280 °C
 - Detector Temperature: 300 °C

- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 10 minutes. This program ensures that the solvent elutes first, followed by phenol and then the dodecylphenol isomers.
- Data Analysis: The purity is calculated based on the relative peak areas. The identity of the peaks can be confirmed by comparing their retention times to those of certified reference standards.[15]

The logical flow of this analytical process is visualized below.



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Caption: Standard workflow for purity analysis of o-dodecylphenol using Gas Chromatography.

Spectroscopic Characterization

- Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides definitive structural confirmation. The mass spectrum of dodecylphenol shows a molecular ion peak (M^+) at m/z 262, corresponding to its molecular weight.[16]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band around $3200\text{-}3600\text{ cm}^{-1}$ due to the O-H stretching of the phenolic group, and sharp peaks around $1500\text{-}1600\text{ cm}^{-1}$ corresponding to C=C stretching in the aromatic ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed structural information, allowing for unambiguous differentiation between the ortho, meta, and para isomers based on the splitting patterns and chemical shifts of the aromatic protons and carbons.

Applications in Research and Development

While dodecylphenol has broad industrial uses, its specific properties are valuable in scientific and R&D contexts.

- **Intermediate for Synthesis:** It is a crucial precursor for manufacturing other chemicals.[\[13\]](#)
This includes:
 - Lubricating Oil Additives: Used to produce detergents and inhibitors like sulfurized calcium alkylphenols.[\[14\]](#)
 - Surfactants and Emulsifiers: Ethoxylation of dodecylphenol produces non-ionic surfactants used in detergents and industrial cleaners.[\[8\]](#)[\[17\]](#)[\[18\]](#)
 - Resins: It is used to modify phenolic and epoxy resins to enhance properties like solubility and viscosity for use in coatings, varnishes, and floor paints.[\[13\]](#)[\[14\]](#)
- **Drug Development Context:** The phenolic scaffold is a common feature in many biologically active molecules. However, simple phenols often suffer from rapid metabolism and poor bioavailability.[\[19\]](#) While dodecylphenol itself is not typically a therapeutic agent, its long alkyl chain can be used to modify parent drug molecules. This lipophilic tail can enhance membrane permeability or alter the pharmacokinetic profile of a compound. Researchers may use it as a starting material to synthesize novel compounds where the dodecylphenol moiety acts as a hydrophobic anchor or a building block for more complex structures.

Safety and Handling

Dodecylphenol is classified as a hazardous substance and requires careful handling.

- **Hazards:** It is corrosive and can cause severe skin burns and serious eye damage.[\[20\]](#)[\[21\]](#)
[\[22\]](#) It is also very toxic to aquatic life with long-lasting effects.[\[20\]](#)[\[21\]](#) Some data suggests it may be suspected of damaging fertility.[\[21\]](#)[\[23\]](#)
- **Personal Protective Equipment (PPE):** When handling, wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and face shield).[\[23\]](#) Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[\[24\]](#)

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[9] It should be stored locked up.[21]
- Disposal: Waste must be disposed of as hazardous material in accordance with local, regional, and national regulations. Avoid release into the environment.[20][21]

Conclusion

o-Dodecylphenol is a compound of significant interest due to the interplay of its aromatic, hydroxyl, and long alkyl functionalities. Its well-defined physicochemical properties make it a versatile building block for synthesizing a range of materials, from industrial surfactants and resins to potentially novel molecules in pharmaceutical research. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures is paramount for any scientist or researcher working with this compound. This guide provides the foundational knowledge necessary to utilize o-dodecylphenol effectively and safely in a professional research and development setting.

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